![molecular formula C25H31FO8 B10754048 [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)

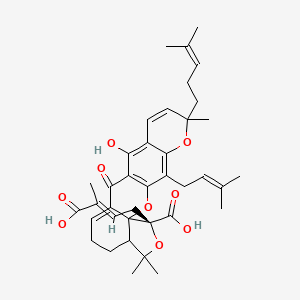

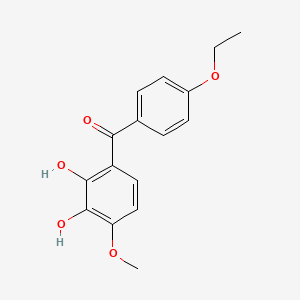

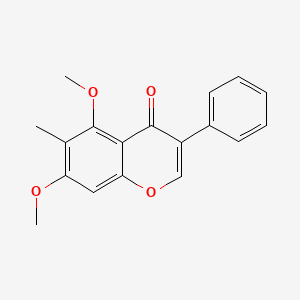

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

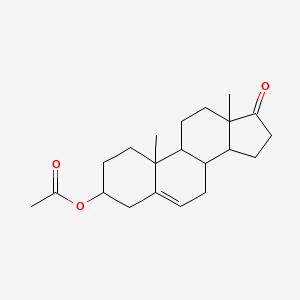

Triamcinolone diacetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used to treat various inflammatory conditions in the body, including allergic rhinitis, acute exacerbations of multiple sclerosis, and osteoarthritic knee pain . Triamcinolone diacetate is more commonly seen in the forms of triamcinolone hexacetonide and triamcinolone acetonide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triamcinolone diacetate is synthesized through the esterification of triamcinolone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 0-5°C to prevent the decomposition of the reactants .

Industrial Production Methods

In industrial settings, triamcinolone diacetate is produced by dissolving triamcinolone in a suitable solvent such as chloroform or methanol. The solution is then treated with acetic anhydride and a catalyst to form the diacetate ester. The product is purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triamcinolone acetonide.

Reduction: Reduction reactions can convert triamcinolone diacetate back to triamcinolone.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Triamcinolone acetonide.

Reduction: Triamcinolone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Triamcinolone diacetate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.

Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes.

Medicine: Utilized in clinical research to evaluate its efficacy in treating inflammatory conditions and autoimmune diseases.

Industry: Applied in the formulation of pharmaceutical products, including creams, ointments, and injectable suspensions

Mechanism of Action

Triamcinolone diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability. It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Comparison with Similar Compounds

Similar Compounds

- Triamcinolone hexacetonide

- Triamcinolone acetonide

- Fluocinolone acetonide

- Betamethasone dipropionate

Uniqueness

Triamcinolone diacetate is unique due to its specific esterification at the 16 and 21 positions, which enhances its lipophilicity and prolongs its duration of action compared to other glucocorticoids. This modification allows for more effective penetration into tissues and sustained anti-inflammatory effects .

Properties

Molecular Formula |

C25H31FO8 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

[2-[(9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17?,18-,19-,21+,22-,23-,24-,25+/m0/s1 |

InChI Key |

XGMPVBXKDAHORN-JPWODYJLSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)

![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)